An In-depth Technical Guide to 4-Fluorobenzotrichloride: Chemical Properties and Reactivity
An In-depth Technical Guide to 4-Fluorobenzotrichloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluorobenzotrichloride, with the CAS number 402-42-6, is a halogenated aromatic compound of significant interest in organic synthesis.[1][2][3][4][5] Its unique structure, featuring a fluorine atom and a trichloromethyl group on a benzene ring, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of 4-Fluorobenzotrichloride, focusing on its chemical characteristics, reactivity, and relevant experimental methodologies. The information presented is intended to support research and development activities in the pharmaceutical and chemical industries.
Chemical and Physical Properties
4-Fluorobenzotrichloride is a liquid at room temperature, typically appearing colorless to light yellow.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 402-42-6 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₃F | [1][2][3][4] |
| Molecular Weight | 213.46 g/mol | [1][2][3] |
| IUPAC Name | 1-fluoro-4-(trichloromethyl)benzene | [1][5] |
| Synonyms | p-Fluorobenzotrichloride, 4-Fluorotrichlorotoluene | [3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 76 °C | [1][2] |
| Density | 1.452 g/cm³ (or 1.425 g/cm³) | [1][2] |
| Refractive Index | 1.534 | [2][3] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Ambient Storage, 2-8°C | [3] |
Reactivity and Chemical Behavior
The reactivity of 4-Fluorobenzotrichloride is primarily dictated by the two functional groups attached to the benzene ring: the trichloromethyl group (-CCl₃) and the fluorine atom (-F). The electron-withdrawing nature of both substituents activates the molecule for specific types of reactions.
Hydrolysis of the Trichloromethyl Group
The trichloromethyl group is highly susceptible to hydrolysis. This reaction typically proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by hydroxyl groups, which then form a carboxylic acid. In the case of 4-Fluorobenzotrichloride, controlled hydrolysis can yield 4-fluorobenzoyl chloride.[6] Further hydrolysis will lead to the formation of 4-fluorobenzoic acid. This reactivity is analogous to the hydrolysis of other benzoyl chlorides.[7]
A patented method describes the hydrolysis of 4-Fluorobenzotrichloride to 4-fluorobenzoyl chloride using water in the presence of a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂).[6]
Caption: Hydrolysis pathway of 4-Fluorobenzotrichloride.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-substituted trichloromethyl group significantly enhances the electrophilicity of the carbon atom attached to the fluorine, making it susceptible to attack by nucleophiles.[8] This is a common reaction pathway for polyfluorinated aromatic compounds.[9][10]
The general mechanism for the SNAr reaction involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols derived from cited literature.
Protocol for Hydrolysis to 4-Fluorobenzoyl Chloride
This protocol is based on a patented synthesis method.[6]
Objective: To synthesize 4-fluorobenzoyl chloride from 4-Fluorobenzotrichloride via controlled hydrolysis.
Materials:
-
4-Fluorobenzotrichloride (1 mol, 211.4 g)
-
Water (0.09 mol, 1.7 mL initially, more added subsequently)
-
Composite catalyst: Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂) in a 1:1 ratio (6.4 g)
-
500 mL three-necked flask
-
Stirring apparatus
-
Heating mantle
-
Gas chromatograph (GC) for reaction monitoring
-
Vacuum distillation apparatus
Procedure:
-
Add 211.4 g (1 mol) of 4-Fluorobenzotrichloride to a 500 mL three-necked flask equipped with a stirrer.
-
Begin stirring and add 1.7 mL (0.09 mol) of water dropwise.
-
Heat the reaction mixture to 130 °C.
-
Monitor the progress of the reaction using GC.
-
Subsequently, add more water as needed, continuing to monitor with GC.
-
Once the initial hydrolysis is progressing, add the composite catalyst (6.4 g of FeCl₃:ZnCl₂ = 1:1).
-
Continue the reaction, tracking by GC, until the concentration of the starting material, 4-Fluorobenzotrichloride, is between 0.02-0.03%.
-
Once the reaction is complete, set up for vacuum distillation.
-
Distill the product under reduced pressure (2 kPa) at a temperature of 120 °C to isolate the 4-fluorobenzoyl chloride.
Expected Outcome:
-
Yield: 99.3%
-
Purity: 99.5%
Caption: Experimental workflow for hydrolysis.
Safety Information
4-Fluorobenzotrichloride is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or in contact with skin.[1][11] It causes severe skin burns and eye damage.[1][11] Additionally, it is harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Ensure adequate ventilation or work in a fume hood.
-
Handling: Avoid breathing vapors, mist, or gas.[11] Do not get in eyes, on skin, or on clothing.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[11] If inhaled, move the person into fresh air.[11] If swallowed, rinse the mouth with water and consult a physician.[11] In all cases of exposure, seek immediate medical attention.
Conclusion
4-Fluorobenzotrichloride is a versatile reagent with well-defined reactivity centered around its trichloromethyl group and fluorine substituent. Its susceptibility to controlled hydrolysis makes it a valuable precursor for 4-fluorobenzoyl chloride, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Furthermore, the activation of the aromatic ring towards nucleophilic substitution opens avenues for the synthesis of a wide range of substituted aromatic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a laboratory and industrial setting.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-FLUOROBENZOTRICHLORIDE CAS#: 402-42-6 [m.chemicalbook.com]
- 3. 4-FLUOROBENZOTRICHLORIDE | 402-42-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1-Fluoro-4-(trichloromethyl)benzene | C7H4Cl3F | CID 67871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
